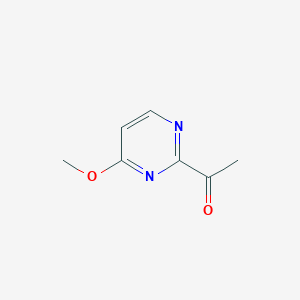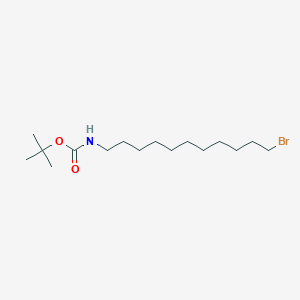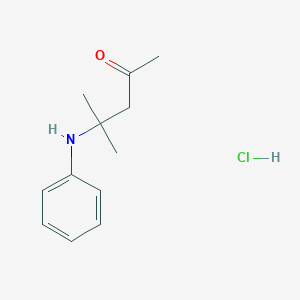
N-hydroxy-6-methyl-3-Pyridinecarboximidamide
Descripción general
Descripción
N-hydroxy-6-methyl-3-Pyridinecarboximidamide is a chemical compound with the molecular formula C7H9N3O . It has a molecular weight of 151.17 . The IUPAC name for this compound is N-hydroxy-6-methyl-3-pyridinecarboximidamide .
Molecular Structure Analysis
The InChI code for N-hydroxy-6-methyl-3-Pyridinecarboximidamide is 1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) . This code provides a specific representation of the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Applications in Medicinal Chemistry
N-hydroxy-6-methyl-3-pyridinecarboximidamide derivatives, including N’-hydroxy-N-alkylpyridinecarboximidamides and N’-hydroxy-N,N-dialkylpyridinecarboximidamides, have garnered interest due to their diverse potential applications, particularly in medicinal chemistry. Aksamitowski et al. (2017) reported efficient synthesis methods for these compounds, indicating their significance in the development of novel therapeutic agents (Aksamitowski, Wieszczycka, Wojciechowska, Wojciechowska, & Framski, 2017).
Chemical Modifications for Enhanced Biological Properties
The chemical modification of pyridine moieties in molecules like N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has been explored to optimize their biological properties. Ukrainets et al. (2015) investigated the displacement of the methyl group in position 8 of pyrido[1,2-a]pyrimidine nucleus to enhance analgesic properties, demonstrating the versatility of pyridine derivatives in drug development (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Catalytic Synthesis in Organic Chemistry
N-hydroxy-6-methyl-3-pyridinecarboximidamide derivatives have also been used in organic chemistry, particularly in catalytic synthesis. Bäuerlein et al. (2009) demonstrated the selective formation of 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via a tandem hydroformylation-cyclization sequence using Rh-catalysts. This represents a novel one-pot catalytic synthesis of bicyclic imidazole derivatives, highlighting the compound's utility in complex organic syntheses (Bäuerlein, Gonzalez, Weemers, Lutz, Spek, Vogt, & Müller, 2009).
Research on Carcinogenic Properties
While exploring carcinogenic properties of certain compounds, the metabolism of related pyridine derivatives has been studied. For instance, Buonarati et al. (1992) investigated the metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]-pyridine (PhIP), a heterocyclic amine carcinogen found in cooked meats, in mice. Such studies contribute to understanding the metabolic pathways and potential health risks associated with related compounds (Buonarati, Roper, Morris, Happe, Knize, & Felton, 1992).
Propiedades
IUPAC Name |
N'-hydroxy-6-methylpyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXMAQYWYAORDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-6-methyl-3-Pyridinecarboximidamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B3138689.png)






